molecular formula C11H15NO4 B12275514 2,3-Dimethoxy-D-phenylalanine

2,3-Dimethoxy-D-phenylalanine

Cat. No.: B12275514
M. Wt: 225.24 g/mol
InChI Key: JVBIWFOSWSUQAY-MRVPVSSYSA-N
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Description

2,3-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring of the phenylalanine structure. It has the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-D-phenylalanine typically involves chiral synthesis techniquesThis can be achieved through specific reaction steps and conditions tailored to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

2,3-Dimethoxy-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy groups may also play a role in modulating the compound’s activity and interactions with other molecules .

Comparison with Similar Compounds

  • 3,4-Dimethoxy-D-phenylalanine
  • 2,5-Dimethoxy-D-phenylalanine
  • 3,5-Dimethoxy-D-phenylalanine

Comparison: 2,3-Dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other dimethoxy derivatives, it may exhibit different pharmacokinetic properties and interactions with enzymes and receptors .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1

InChI Key

JVBIWFOSWSUQAY-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)N

Origin of Product

United States

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